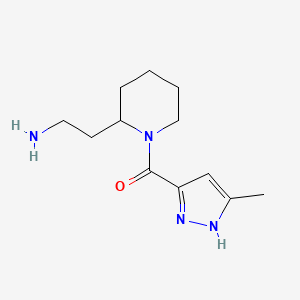
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone is a complex organic molecule that features both piperidine and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone typically involves the following steps:
Formation of the Piperidine Moiety: This can be achieved by reacting 2-(2-aminoethyl)piperidine with an appropriate acylating agent under controlled conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by cyclization of a suitable precursor, such as a hydrazine derivative, with a diketone.
Coupling of the Two Moieties: The final step involves coupling the piperidine and pyrazole moieties through a methanone linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.
化学反応の分析
Types of Reactions
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Pharmaceuticals: The compound is explored for its potential as an active pharmaceutical ingredient (API) in various formulations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential effects on cellular pathways.
作用機序
The mechanism of action of (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
(2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-3-yl)methanone: can be compared with other similar compounds, such as:
- (2-(2-Aminoethyl)piperidin-1-yl)(5-methyl-1h-pyrazol-4-yl)methanone
- (2-(2-Aminoethyl)piperidin-1-yl)(3-methyl-1h-pyrazol-5-yl)methanone
- (2-(2-Aminoethyl)piperidin-1-yl)(5-ethyl-1h-pyrazol-3-yl)methanone
These compounds share similar structural features but differ in the position or type of substituents on the pyrazole ring. The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C12H20N4O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
[2-(2-aminoethyl)piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-9-8-11(15-14-9)12(17)16-7-3-2-4-10(16)5-6-13/h8,10H,2-7,13H2,1H3,(H,14,15) |
InChIキー |
XMXXTLOGAGJGDO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)C(=O)N2CCCCC2CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







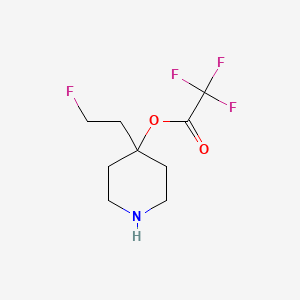
![2-(Hydroxymethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B14891532.png)
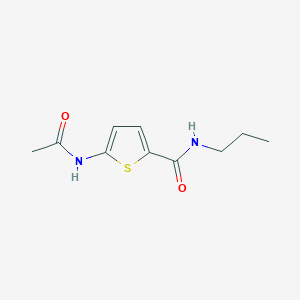
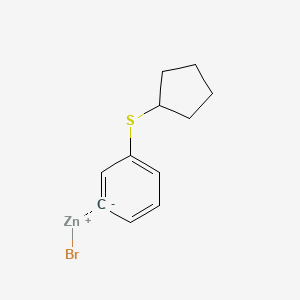
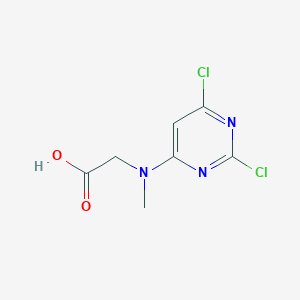
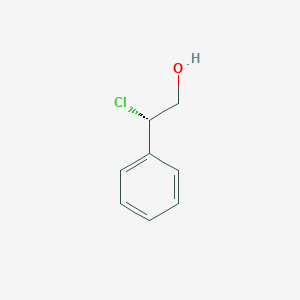
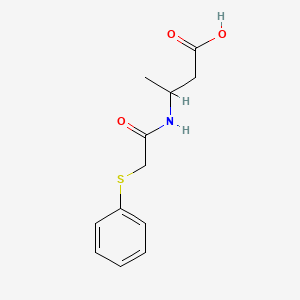

![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
